N'-[(1E)-1-(3-bromophenyl)ethylidene]thiophene-2-carbohydrazide
Description
N'-[(1E)-1-(3-Bromophenyl)ethylidene]thiophene-2-carbohydrazide is a hydrazide-hydrazone derivative characterized by a thiophene-2-carbohydrazide backbone and a 3-bromophenyl substituent. Single-crystal X-ray diffraction (SHELXT-based methods) confirms the (E)-configuration in related hydrazones, ensuring structural fidelity .
Properties
Molecular Formula |
C13H11BrN2OS |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2OS/c1-9(10-4-2-5-11(14)8-10)15-16-13(17)12-6-3-7-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
InChI Key |
CMVTYTVKPQSBEH-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]thi
Biological Activity
N'-[(1E)-1-(3-bromophenyl)ethylidene]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of thiophene-2-carbohydrazide with 3-bromobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, leading to the formation of the desired hydrazone derivative.
Example Synthesis Procedure:
- Reagents : Thiophene-2-carbohydrazide, 3-bromobenzaldehyde.
- Solvent : Ethanol.
- Conditions : Reflux for several hours.
- Purification : Crystallization from suitable solvents.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have reported that derivatives with similar structures show effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. For example, in vitro studies demonstrate cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
Case Study Findings :
- Cell Line : A-431
- IC50 : < 10 µM
- Cell Line : Jurkat
- IC50 : < 15 µM
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the bromine atom on the phenyl ring significantly enhances biological activity. Modifications to the thiophene ring and hydrazone linkage also play crucial roles in determining the efficacy of the compound.
Key SAR Insights:
- Bromine Substitution : Increases potency against cancer cells.
- Hydrazone Linkage : Essential for antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Table 1: Key Structural Variations and Properties
*Calculated from formula C₁₃H₁₀BrN₂OS.
†Calculated from formula C₃₁H₄₀ClN₂O₂S.
Key Observations :
Heterocyclic Core Modifications
- Thiophene vs. Pyrazole-containing analogs () offer dual nitrogen atoms for coordination with metal ions or biological targets . Planarity differences: Thiophene-based hydrazones exhibit greater planarity than benzofuran derivatives, influencing crystallinity and solubility .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
